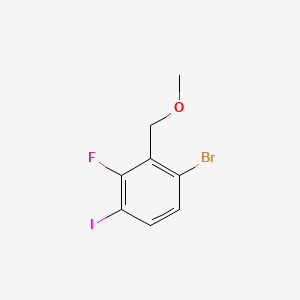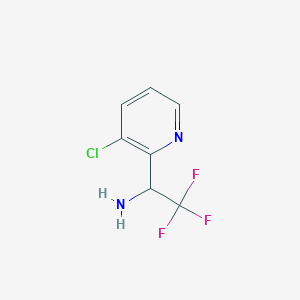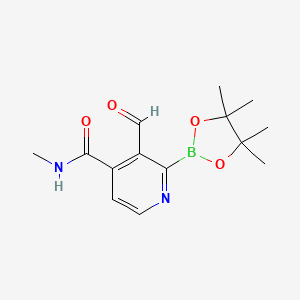
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and versatile applications. This compound is characterized by the presence of a phthalimide group, a glutarimide moiety, a propargyl group, and a polyethylene glycol (PEG) linker, which collectively contribute to its diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide precursors The propargyl group is introduced through a propargylation reaction, which can be achieved using propargyl halides in the presence of a base such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Functionalized derivatives with various substituents.
科学研究应用
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid involves its interaction with molecular targets through its functional groups. The propargyl group can participate in click chemistry reactions, forming stable triazole linkages. The PEG linker enhances solubility and biocompatibility, facilitating its use in biological systems. The phthalimide and glutarimide moieties contribute to the compound’s stability and reactivity, enabling its application in various chemical transformations.
相似化合物的比较
Similar Compounds
Phthalimidinoglutarimide-propargyl-O-PEG2-C2-acid: Similar structure with an additional PEG unit, offering enhanced solubility and flexibility.
Phthalimidinoglutarimide-propargyl-O-C2-acid: Lacks the PEG linker, resulting in different solubility and reactivity profiles.
Uniqueness
Phthalimidinoglutarimide-propargyl-O-PEG1-C2-acid stands out due to its balanced combination of functional groups, which provide a unique set of chemical properties. The presence of the PEG linker enhances its solubility and biocompatibility, making it suitable for a wide range of applications in research and industry.
属性
分子式 |
C21H22N2O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]prop-2-ynoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18-7-6-17(20(27)22-18)23-13-16-14(3-1-5-15(16)21(23)28)4-2-9-29-11-12-30-10-8-19(25)26/h1,3,5,17H,6-13H2,(H,25,26)(H,22,24,27) |
InChI 键 |
MKXYYRIWQITRHV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)





![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-7-yl)methanamine](/img/structure/B14769555.png)

